molecular formula C10H13ClN2 B13566809 4-Chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine

4-Chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine

Cat. No.: B13566809
M. Wt: 196.67 g/mol
InChI Key: CPHDHSGJXXTRNO-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine is a chemical compound with the molecular formula C10H13ClN2 It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position, a 2,2-dimethylcyclopropyl group at the 2-position, and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclopropylamine with 4-chloro-6-methylpyrimidine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidines.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The chloro group and the pyrimidine ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(2,2-dimethylcyclopropyl)-6-ethylpyrimidine
  • 4-Chloro-2-(2,2-dimethylcyclopropyl)-5-methylpyrimidine
  • 4-Chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyridine

Uniqueness

4-Chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylcyclopropyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine

InChI

InChI=1S/C10H13ClN2/c1-6-4-8(11)13-9(12-6)7-5-10(7,2)3/h4,7H,5H2,1-3H3

InChI Key

CPHDHSGJXXTRNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2(C)C)Cl

Origin of Product

United States

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